Cas no 2229215-87-4 (3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine)

3-(3-Ethylthiophen-2-yl)-2,2-difluoropropan-1-amine is a fluorinated amine derivative featuring a thiophene ring, which imparts unique electronic and steric properties. The presence of difluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The ethyl-substituted thiophene moiety contributes to improved solubility and reactivity in cross-coupling reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to modulate pharmacokinetic properties. Its structural features also make it a candidate for materials science applications, where fluorinated aromatic systems are sought after for their thermal and chemical resistance.
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine structure
2229215-87-4 structure
Product name:3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
CAS No:2229215-87-4
MF:C9H13F2NS
Molecular Weight:205.268028020859
CID:6111223
PubChem ID:165629718

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
    • EN300-1968587
    • 2229215-87-4
    • インチ: 1S/C9H13F2NS/c1-2-7-3-4-13-8(7)5-9(10,11)6-12/h3-4H,2,5-6,12H2,1H3
    • InChIKey: PCRJXLXUJIIFFQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(CC)=C1CC(CN)(F)F

計算された属性

  • 精确分子量: 205.07367692g/mol
  • 同位素质量: 205.07367692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 54.3Ų

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1968587-0.05g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
0.05g
$1750.0 2023-09-16
Enamine
EN300-1968587-1g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
1g
$2083.0 2023-09-16
Enamine
EN300-1968587-0.5g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
0.5g
$2000.0 2023-09-16
Enamine
EN300-1968587-10g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
10g
$8961.0 2023-09-16
Enamine
EN300-1968587-0.1g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
0.1g
$1834.0 2023-09-16
Enamine
EN300-1968587-10.0g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
10g
$8961.0 2023-06-03
Enamine
EN300-1968587-5g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
5g
$6043.0 2023-09-16
Enamine
EN300-1968587-5.0g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
5g
$6043.0 2023-06-03
Enamine
EN300-1968587-0.25g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
0.25g
$1917.0 2023-09-16
Enamine
EN300-1968587-1.0g
3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine
2229215-87-4
1g
$2083.0 2023-06-03

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine 関連文献

3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amineに関する追加情報

Research Brief on 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine (CAS: 2229215-87-4): Recent Advances and Applications

The compound 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine (CAS: 2229215-87-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and difluoropropanamine moieties, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and enzyme modulation. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic applications, positioning it as a candidate for further preclinical and clinical evaluation.

Recent research has focused on the synthesis and optimization of 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine, with particular emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach that enhances the stereoselectivity of the final product, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential as a drug candidate.

In terms of pharmacological activity, 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine has demonstrated potent inhibitory effects on specific neurotransmitter transporters, particularly those involved in dopamine and serotonin reuptake. This property suggests its potential utility in treating mood disorders such as depression and anxiety. Preliminary in vivo studies in rodent models have shown promising results, with significant improvements in behavioral assays related to these conditions. However, further research is needed to elucidate its exact mechanism of action and potential side effects.

Another area of interest is the compound's role as a modulator of enzyme activity. Recent findings indicate that 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine can selectively inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism. This property could have implications for drug-drug interactions and the development of combination therapies. Researchers are currently investigating its potential as an adjunctive treatment to enhance the efficacy of existing medications.

Despite these advancements, challenges remain in the development of 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and long-term safety profiles require further investigation. Ongoing studies are employing advanced techniques such as pharmacokinetic modeling and toxicogenomics to address these concerns. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-(3-ethylthiophen-2-yl)-2,2-difluoropropan-1-amine (CAS: 2229215-87-4) represents a promising compound with diverse pharmacological applications. Its unique chemical structure and biological activity make it a valuable subject for further research in the fields of neuroscience and drug development. Future studies should focus on optimizing its therapeutic potential while addressing the challenges associated with its development and application.

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